Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Metaborate Tetrahydrate
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Metaborate Tetrahydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystalline structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of sodium metaborate (B1245444) tetrahydrate, a compound with relevance in various chemical and pharmaceutical applications.
Sodium metaborate tetrahydrate, while often represented by the simple formula NaBO₂·4H₂O, possesses a more complex and structurally revealing arrangement. X-ray diffraction studies have unequivocally established its true identity as sodium tetrahydroxyborate dihydrate, with the formula Na[B(OH)₄]·2H₂O.[1] This distinction is critical, as it highlights the tetrahedral coordination of the boron atom within a [B(OH)₄]⁻ anion, a feature that governs the compound's chemical behavior and interactions.
This guide delves into the precise crystallographic parameters, interatomic distances, and experimental protocols essential for the accurate characterization of this compound.
Crystallographic Data
The crystal structure of sodium metaborate tetrahydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system, belonging to the P-1 space group. This lack of higher symmetry is indicative of a complex packing arrangement of the constituent ions and water molecules. The fundamental building blocks of the crystal lattice are the sodium cations (Na⁺), the tetrahedral tetrahydroxyborate anions ([B(OH)₄]⁻), and two water molecules of crystallization.
Detailed quantitative data for the crystal structure are summarized in the following tables for clarity and comparative analysis.
Table 1: Unit Cell Parameters for Sodium Metaborate Tetrahydrate (Na[B(OH)₄]·2H₂O)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.86 |
| b (Å) | 10.51 |
| c (Å) | 6.75 |
| α (°) | 91 |
| β (°) | 57 |
| γ (°) | 91.5 |
| Cell Volume (ų) | 355.4 |
| Z | 4 |
Table 2: Selected Interatomic Distances for Sodium Metaborate Tetrahydrate (Na[B(OH)₄]·2H₂O)
| Bond | Distance (Å) |
| B-O | 1.47 - 1.49 |
| Na-O | 2.33 - 2.39 |
Table 3: Selected Interatomic Angles for Sodium Metaborate Tetrahydrate (Na[B(OH)₄]·2H₂O)
| Angle | Value (°) |
| O-B-O | ~109.5 |
Experimental Protocols
The determination of the crystal structure of sodium metaborate tetrahydrate involves a multi-step process, from the synthesis of high-quality single crystals to the collection and refinement of diffraction data.
Synthesis of Single Crystals
High-quality single crystals suitable for X-ray diffraction can be obtained through the reaction of anhydrous borax (B76245) (Na₂B₄O₇) with sodium hydroxide (B78521) (NaOH) in an aqueous solution.
Materials:
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Anhydrous borax (Na₂B₄O₇)
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Sodium hydroxide (NaOH)
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Deionized water
Procedure:
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A saturated solution is prepared by dissolving anhydrous borax and a stoichiometric excess of sodium hydroxide in deionized water at an elevated temperature (e.g., 90 °C) with continuous stirring for a defined period (e.g., 150 minutes).
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The hot, saturated solution is then carefully filtered to remove any undissolved impurities.
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The clear filtrate is allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-defined single crystals.
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Crystals of sodium metaborate tetrahydrate will form as the solution cools and becomes supersaturated.
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The resulting crystals are then harvested from the mother liquor by filtration and washed with a small amount of cold deionized water.
Single-Crystal X-ray Diffraction Analysis
The precise atomic arrangement is determined using single-crystal X-ray diffraction (SC-XRD).
Instrumentation:
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A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
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Crystal Mounting: A suitable single crystal of sodium metaborate tetrahydrate is carefully selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument is programmed to collect a complete sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a controlled temperature (e.g., room temperature).
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from material synthesis to the final determination of the crystal structure.
Workflow for the crystal structure analysis of sodium metaborate tetrahydrate.
This comprehensive guide provides the essential data and methodologies for the accurate and reproducible analysis of the crystal structure of sodium metaborate tetrahydrate. A precise understanding of this structure is fundamental for controlling its properties and optimizing its performance in various scientific and industrial applications.
